5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 1008069-59-7
VCID: VC7488176
InChI: InChI=1S/C20H26N4O2S/c1-12-9-13(2)11-23(10-12)17(15-5-7-16(26-4)8-6-15)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,12-13,17,25H,9-11H2,1-4H3
SMILES: CC1CC(CN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O)C
Molecular Formula: C20H26N4O2S
Molecular Weight: 386.51

5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 1008069-59-7

Cat. No.: VC7488176

Molecular Formula: C20H26N4O2S

Molecular Weight: 386.51

* For research use only. Not for human or veterinary use.

5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol - 1008069-59-7

Specification

CAS No. 1008069-59-7
Molecular Formula C20H26N4O2S
Molecular Weight 386.51
IUPAC Name 5-[(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C20H26N4O2S/c1-12-9-13(2)11-23(10-12)17(15-5-7-16(26-4)8-6-15)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,12-13,17,25H,9-11H2,1-4H3
Standard InChI Key WWATUSHQVSRAIO-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O)C

Introduction

1. Overview of the Compound

Chemical Name:
5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol

Chemical Class:
This compound belongs to the thiazolo[3,2-b] triazole family. Such heterocyclic compounds are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Features:

  • Thiazolo[3,2-b]124triazole Core: A fused heterocyclic system combining thiazole and triazole rings.

  • Substituents:

    • A 3,5-dimethylpiperidinyl group.

    • A 4-methoxyphenyl group.

    • A hydroxyl group at the sixth position.

    • A methyl group at the second position.

2. Potential Applications

Compounds with similar structures have demonstrated various biological activities:

  • Antimicrobial Activity:
    Thiazolo[3,2-b] triazoles are often evaluated for antibacterial and antifungal properties due to their ability to disrupt microbial cell processes.

  • Anticancer Activity:
    Many derivatives of this chemical class have shown cytotoxic effects against cancer cell lines by interfering with DNA synthesis or inducing apoptosis.

  • Anti-inflammatory Properties:
    Some compounds in this family exhibit anti-inflammatory effects by modulating cytokine production or inhibiting cyclooxygenase enzymes.

  • Potential Drug Development:
    The presence of functional groups like hydroxyl and methoxyphenyl enhances solubility and bioavailability, making such compounds promising candidates for drug design.

3. Synthesis and Characterization

General Synthesis Pathway:

The synthesis of thiazolo[3,2-b] triazoles typically involves:

  • Cyclization reactions using thiosemicarbazides and α-haloketones.

  • Functionalization with substituted amines or aromatic groups to introduce desired pharmacophores.

Characterization Techniques:

To confirm the structure of such compounds:

  • NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography: Provides precise three-dimensional structural data.

  • Infrared Spectroscopy (IR): Detects functional groups like hydroxyl (-OH) or methoxy (-OCH₃).

4. Related Research Findings

Table: Examples of Related Compounds in the Thiazolo[3,2-b]124triazole Family

Compound NameBiological ActivityKey Findings
5-(Arylmethyl)-thiazolo[3,2-b] triazol-6-olAnticancerExhibited cytotoxicity against HeLa cells with IC₅₀ values in the micromolar range .
7-Oxo-thiazolo[3,2-b]-1,2,4-triazinone derivativesAntibacterial/AntitubercularShowed significant activity against Mycobacterium tuberculosis .
N-(5-Amino)-1H-1,2,4-triazol-pyridine derivativesAntifungalEffective against Candida albicans and Rhodotorula mucilaginosa .

5. Future Prospects

Research into this compound could focus on:

  • Biological Evaluation: Testing for antimicrobial or anticancer properties using in vitro and in vivo models.

  • Drug-Like Properties: Assessing ADME (absorption, distribution, metabolism, excretion) characteristics using computational tools like SwissADME.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity while minimizing toxicity.

If more specific data about this compound becomes available from reliable sources not excluded by the query (e.g., PubChem or peer-reviewed journals), additional insights can be provided.

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